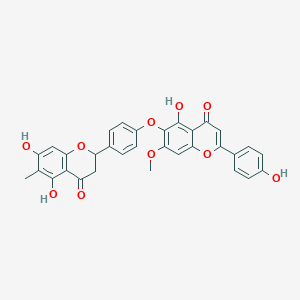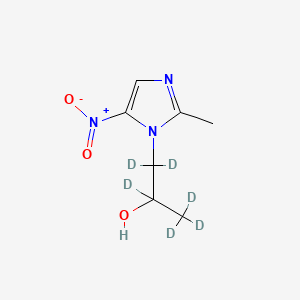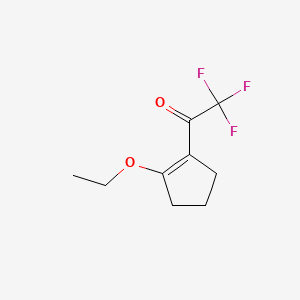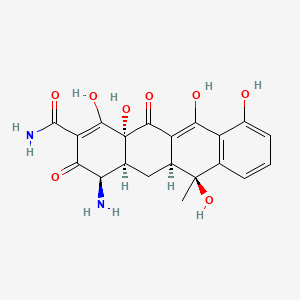
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a nitro group and an isopropyl group attached to the aziridine ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate alkene with a nitrene source. Common nitrene sources include iminoiodinanes or azides in the presence of a catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions. This can be achieved by treating the aziridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions. This can be done by reacting the aziridine with an isopropyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds or oxaziridines.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Substituted aziridines where the nitrogen atom is replaced by other functional groups.
Applications De Recherche Scientifique
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves its interaction with molecular targets through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aziridinemethanol: Lacks the nitro and isopropyl groups, making it less reactive.
1-(1-Methylethyl)-2-nitroethanol: Contains a nitro group and an isopropyl group but lacks the aziridine ring.
2-Nitroaziridine: Contains a nitro group but lacks the isopropyl group.
Uniqueness
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is unique due to the combination of its aziridine ring, nitro group, and isopropyl group. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
158670-10-1 |
|---|---|
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.173 |
Nom IUPAC |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
Clé InChI |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
Synonymes |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


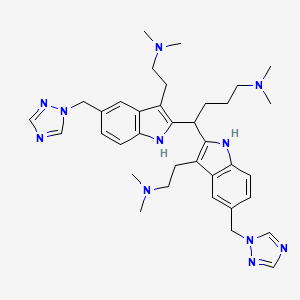

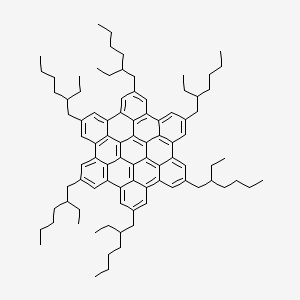
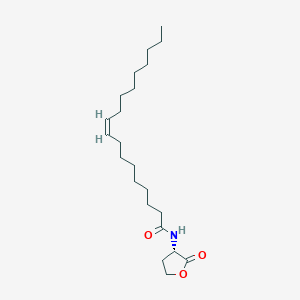
![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
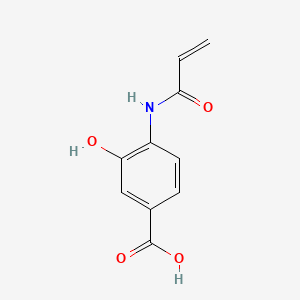
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584325.png)
